molecular formula C27H21NO6 B11567125 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11567125
M. Wt: 455.5 g/mol
InChI Key: TVCGEUYYTVLJDD-UHFFFAOYSA-N
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Description

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a combination of benzodioxole, ethoxyphenyl, and dihydrochromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzodioxole derivatives and ethoxyphenyl derivatives. These intermediates are then subjected to cyclization reactions under specific conditions to form the final product. Common reagents used in these reactions include catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and minimize costs. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable synthetic routes. The industrial production process would also need to consider factors such as the availability of raw materials, environmental impact, and safety regulations.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states or functional groups.

    Reduction: Reduction reactions can be used to modify specific functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

    Cyclization: Further cyclization reactions can lead to the formation of more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could provide new opportunities for the development of treatments for various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound may be used in the development of new materials with specific properties. For example, it could be used in the production of polymers, coatings, or other advanced materials with unique characteristics.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione include other benzodioxole derivatives, ethoxyphenyl derivatives, and dihydrochromeno-pyrrole compounds. These compounds share structural similarities and may exhibit similar chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures. This unique structure provides distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C27H21NO6

Molecular Weight

455.5 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C27H21NO6/c1-2-31-18-10-8-17(9-11-18)24-23-25(29)19-5-3-4-6-20(19)34-26(23)27(30)28(24)14-16-7-12-21-22(13-16)33-15-32-21/h3-13,24H,2,14-15H2,1H3

InChI Key

TVCGEUYYTVLJDD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC5=C(C=C4)OCO5)OC6=CC=CC=C6C3=O

Origin of Product

United States

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